Specific Scientific Field: Material Chemistry
Summary of the Application: 5-Bromobenzene-1,2,3-triol is used in the synthesis of discotic liquid crystalline dibenzo . This compound has emerged as a new polycyclic aromatic hydrocarbon (PAH) with intriguing optical properties and strong red emission .
Methods of Application or Experimental Procedures: The compound was synthesized from 5-bromo-1,2,3-trimethoxybenzene through a sequence of demethylation with BBr3 and three-fold nucleophilic substitution with 1-bromododecane .
Results or Outcomes: The synthesized compound forms a discotic liquid crystalline phase at elevated temperatures due to π–π-stacking interactions and local phase separation between the aromatic cores and the flexible alkoxy side chains .
Specific Scientific Field: Bioorganic Chemistry and Medicinal Chemistry
Summary of the Application: 5-Bromobenzene-1,2,3-triol is used in the synthesis of biphenyl and dibenzofuran derivatives, which have shown potent antibacterial activities against prevalent antibiotic-resistant Gram-positive and Gram-negative pathogens .
Methods of Application or Experimental Procedures: A series of biphenyl and dibenzofuran derivatives were designed and synthesized by Suzuki-coupling and demethylation reactions .
Results or Outcomes: Eleven compounds exhibited potent antibacterial activities. Specifically, compounds 4′-(trifluoromethyl)-[1,1′-biphenyl]-3,4,5-triol and 5-(9H-carbazol-2-yl) benzene-1,2,3-triol showed the most potent inhibitory activities against methicillin-resistant Staphylococcus aureus and multidrug-resistant Enterococcus faecalis .
5-Bromobenzene-1,2,3-triol is an organic compound characterized by the molecular formula C₆H₅BrO₃. It is a derivative of benzene, where three hydroxyl groups (-OH) and one bromine atom (Br) are attached to the benzene ring. This compound is notable for its potential applications in various fields, including chemistry, biology, and medicine. The presence of multiple hydroxyl groups contributes to its reactivity and solubility in polar solvents, while the bromine atom enhances its electrophilic character, making it useful in substitution reactions .
Research indicates that 5-Bromobenzene-1,2,3-triol exhibits potential biological activities. It has been studied for:
The synthesis of 5-Bromobenzene-1,2,3-triol can be achieved through various methods:
Studies on 5-Bromobenzene-1,2,3-triol's interactions with biological systems have shown promising results:
Further research is required to fully elucidate its mechanisms of action and therapeutic potential in clinical settings .
Several compounds share structural similarities with 5-Bromobenzene-1,2,3-triol. Here are some notable comparisons:
Compound Name | Structural Features | Unique Characteristics |
---|---|---|
Benzene-1,2,3-triol | Lacks bromine atom | Less reactive; primarily used in organic synthesis |
5-Chlorobenzene-1,2,3-triol | Contains chlorine instead of bromine | Different reactivity profile due to chlorine's properties |
5-Iodobenzene-1,2,3-triol | Contains iodine | Increased reactivity; iodine can influence biological activity |
5-Bromobenzene-1,2,4-triol | Hydroxyl groups at different positions | Different substitution patterns; less studied than 5-Bromobenzene-1,2,3-triol |
The uniqueness of 5-Bromobenzene-1,2,3-triol lies in the presence of the bromine atom which enhances its electrophilic character compared to similar compounds. This feature makes it particularly valuable for substitution reactions and potentially increases its biological activity compared to other hydroxylated benzene derivatives .
Irritant